molecular formula C17H14BrClN4O3S B7053659 2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide

2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide

Cat. No.: B7053659
M. Wt: 469.7 g/mol
InChI Key: QNJBKMRJWKVFIC-UHFFFAOYSA-N
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Description

2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and halogenated aromatic rings

Properties

IUPAC Name

2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN4O3S/c18-12-2-7-15(19)16(10-12)27(25,26)21-11-17(24)22-13-3-5-14(6-4-13)23-9-1-8-20-23/h1-10,21H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJBKMRJWKVFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CNS(=O)(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide typically involves multiple steps. One common approach starts with the halogenation of a phenyl ring to introduce bromine and chlorine atoms. This is followed by the sulfonylation of the halogenated phenyl ring to introduce the sulfonamide group. The final step involves coupling the sulfonylated intermediate with a pyrazole derivative under suitable conditions, such as the presence of a base and a coupling agent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrazole-containing molecules. Examples are:

  • 2-[(4-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide
  • 2-[(5-bromo-2-fluorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide

Uniqueness

What sets 2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide apart is the specific combination of halogen atoms and the sulfonamide group, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

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